

"environmental fate and transport of PFHxA"

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Compound of Interest

Compound Name: Perfluorohexanoic Acid

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An In-depth Technical Guide on the Environmental Fate and Transport of **Perfluorohexanoic Acid** (PFHxA)

Introduction

Perfluorohexanoic acid (PFHxA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a six-carbon perfluorinated carboxylic acid (PFCA). As regulatory pressures and voluntary phase-outs have restricted the use of long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), shorter-chain alternatives such as PFHxA have seen increased use. PFHxA is characterized by its high persistence in the environment, stemming from the strength of the carbon-fluorine bond which makes it resistant to hydrolysis, photolysis, and biodegradation.^[1] This guide provides a comprehensive technical overview of the environmental fate and transport of PFHxA, synthesizing current scientific understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. PFHxA is a colorless liquid at standard conditions.^[2] Its properties, along with those of its common salts, are summarized below.

Table 1: Physicochemical Properties of PFHxA and its Ammonium and Sodium Salts

Property	PFHxA Value	PFHxA-NH ₄ Value	PFHxA-Na Value	Reference
Formula	C ₆ HF ₁₁ O ₂	C ₆ H ₄ F ₁₁ NO ₂	C ₆ F ₁₁ NaO ₂	[1]
Molecular Weight (g/mol)	314.05	331	336	[1][2]
Melting Point (°C)	12.2	39.2	70.2	[1]
Boiling Point (°C)	157	156	216	[1][2]
Density (g/cm ³)	1.69 - 1.757	1.72	1.69	[1][2]
Vapor Pressure (mm Hg)	0.908 - 1.98	2.00	1.63	[1][2]
Henry's Law Constant (atm-m ³ /mole)	2.35 x 10 ⁻¹⁰	2.35 x 10 ⁻¹⁰	2.35 x 10 ⁻¹⁰	[1]

| Acidity (pKa) | -0.16 | - | - | [2] |

Partitioning Behavior

Partitioning coefficients are critical for predicting how a substance will distribute itself between different environmental compartments, such as water, soil, and biota.

Octanol-Water Partition Coefficient (Log K_{ow})

The octanol-water partition coefficient (K_{ow}) describes a chemical's tendency to partition between a lipid-like (octanol) and an aqueous phase. It is a key indicator of hydrophobicity and bioaccumulation potential. However, direct measurement for PFAS is challenging because they tend to aggregate at the octanol-water interface.[3][4] PFHxA, like other PFAS, is both hydrophobic and lipophobic, meaning it does not follow the typical pattern of accumulating in fatty tissues but instead binds to proteins in tissues like the liver, kidney, and blood.[5]

Organic Carbon-Water Partition Coefficient (Log K_{oc})

The organic carbon-water partition coefficient (K_{oc}) measures the tendency of a chemical to sorb to organic carbon in soil and sediment. A low K_{oc} value indicates high mobility. PFHxA, as a short-chain PFAS, generally exhibits weaker sorption to soil and sediment compared to its long-chain counterparts.[6] This is consistent with its high mobility and potential to leach into groundwater.[7] Sorption is influenced by factors such as the amount of organic carbon, the presence of positively charged mineral surfaces like aluminum oxides, soil pH, and water chemistry.[8][9] However, even when PFHxA sorbs to minerals like aluminum oxides, the electrostatic attraction can be weak, allowing for remobilization by events like rainfall.[8]

Table 2: Partition Coefficients for PFHxA

Coefficient	Value	Description	Reference
Log K_{ow}	3.48 - 4.06	Indicates the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase.	[2][10]

| Log K_{oc} | ~2.0 (Estimated) | Indicates the tendency to sorb to organic carbon in soil/sediment. Values for short-chain PFAS are generally low, signifying high mobility. |[11] |

Environmental Transport

Due to its high persistence, water solubility, and low sorption potential, PFHxA is highly mobile in the environment.

Mobility in Soil and Water

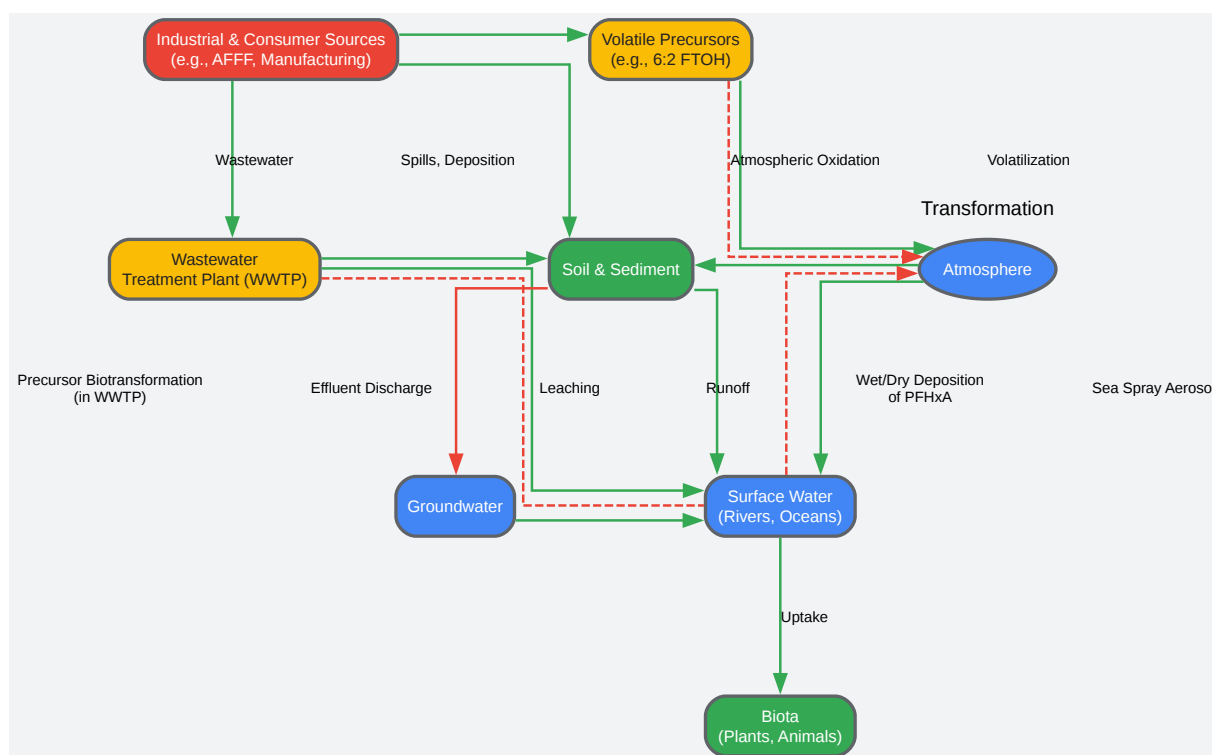
PFHxA's low K_{oc} value contributes to its high mobility in soils, leading to a significant potential for leaching from contaminated sites and reaching groundwater aquifers.[7][12] This is a major concern at sites historically contaminated with aqueous film-forming foams (AFFF), such as firefighter training areas, where short-chain PFAS like PFHxA show rapid leaching from source zones.[12][13][14]

Wastewater treatment plants (WWTPs) are significant point sources of PFAS to the aquatic environment.^[15] Conventional WWTP processes are largely ineffective at removing short-chain PFAS.^[16] In fact, concentrations of PFHxA often increase during activated sludge treatment.^{[15][17]} This is attributed to the biotransformation of polyfluorinated precursor compounds into terminal PFCAs like PFHxA.^[15]

Long-Range Transport: Atmosphere and Oceans

PFHxA and its volatile precursors can undergo long-range transport, leading to its detection in remote environments far from direct sources.

- **Atmospheric Transport:** While direct emissions of PFHxA to the atmosphere occur, a significant pathway involves the atmospheric transport of volatile precursors, such as fluorotelomer alcohols (FTOHs).^{[18][19][20]} These precursors can be oxidized in the atmosphere to form PFHxA, which is then deposited in wet and dry deposition. Another mechanism for atmospheric transport is the water-to-air transfer via sea spray aerosol (SSA).^{[21][22]} Studies have shown that PFAAs can be enriched more than 100,000 times in SSA relative to their concentration in seawater, contributing to their presence in coastal air and subsequent deposition onto terrestrial environments.^[22]
- **Oceanic Transport:** Ocean currents are a primary vehicle for the global distribution of water-soluble and persistent compounds like PFHxA.^{[23][24]} Its detection in the Arctic Ocean provides clear evidence of its capacity for long-range transport via oceanic pathways.^{[25][26]} This transport results in a continuous cycling of PFHxA between marine and terrestrial environments.^[22]



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Figure 1. Key environmental fate and transport pathways for PFHxA.

Biotransformation and Degradation

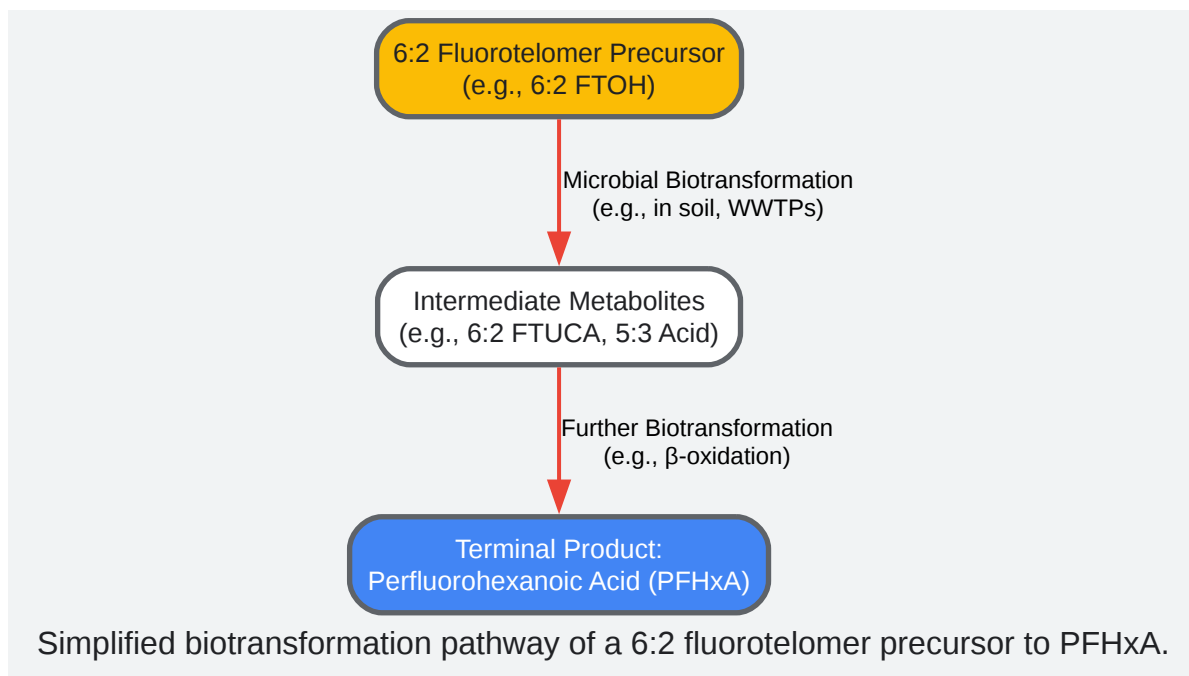
PFHxA is considered a terminal degradation product, meaning it is highly resistant to further breakdown in the environment.^{[1][5]} The primary source of PFHxA in many environments is not from direct use but from the degradation of larger, more complex polyfluorinated "precursor" compounds.

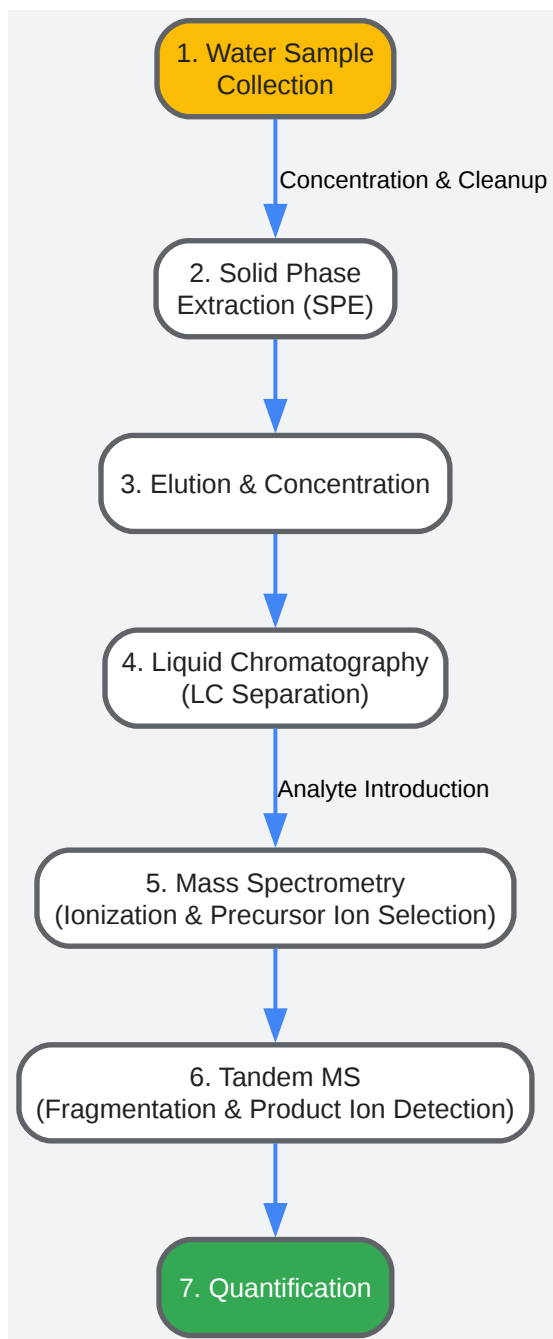
Key precursors that transform into PFHxA include:

- 6:2 Fluorotelomer Alcohols (6:2 FTOH)
- 6:2 Fluorotelomer Sulfonate (6:2 FTSA)
- 6:2 Fluorotelomer Sulfonamide Alkylbetaine (6:2 FTAB)

These precursors undergo biotransformation under various conditions. For example, in aerobic sediment, 6:2 FTSA has a half-life of less than 5 days, yielding significant amounts of PFHxA.

[27] Similarly, microbial communities in WWTP activated sludge can transform these precursors, leading to the observed increase in PFHxA concentrations in plant effluent.[15][17]
[28]





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